1,3-Dimethylimidazolium hexafluorophosphate
Description
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQXGQUBHYUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The reaction proceeds via the following stoichiometric equation:
In a typical procedure, equimolar amounts of [MMIM][I] and NaPF are dissolved in a polar solvent such as acetonitrile or water. The mixture is stirred at room temperature for 12–24 hours, during which the iodide anion is replaced by hexafluorophosphate. The resulting NaI byproduct is removed via filtration or extraction.
Purification and Yield
Post-reaction purification involves washing the ionic liquid with dichloromethane or ethyl acetate to eliminate residual salts. Subsequent drying under reduced pressure (10–20 mbar) at 50–60°C yields [MMIM][PF] as a colorless to pale-yellow liquid. Reported yields for this method range from 85% to 97% , with purity exceeding 99% as confirmed by H NMR and elemental analysis.
Table 1: Optimization Parameters for Metathesis Reaction
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile | Maximizes anion exchange rate |
| Reaction Time | 18 hours | Ensures complete conversion |
| Temperature | 25°C | Avoids decomposition of PF |
| Molar Ratio | 1:1 | Prevents excess reagent waste |
Acid-Base Neutralization Using Hexafluorophosphoric Acid
An alternative route employs the direct neutralization of 1,3-dimethylimidazole with hexafluorophosphoric acid (HPF). This method avoids the use of halide intermediates, simplifying the synthesis process.
Reaction Conditions
The reaction is conducted in an aqueous or acetonitrile medium at 0–5°C to mitigate exothermic heat generation:
Stoichiometric quantities of 1,3-dimethylimidazole and HPF (60% aqueous solution) are combined, followed by stirring for 2–4 hours. The low temperature prevents side reactions, such as hydrolysis of the PF anion.
Isolation and Characterization
The product is isolated by removing water via rotary evaporation and precipitating the ionic liquid with ethyl acetate. C NMR analysis of the final product shows characteristic peaks at 155.15 ppm (imidazolium C2) and 32.82 ppm (methyl groups), confirming structural integrity. This method achieves yields of 90–95% , with chloride impurities below 0.5 wt%.
Solvent-Assisted Synthesis Using Trimethyl Orthoformate
A solvent-mediated approach utilizing trimethyl orthoformate (TMOF) has been reported for high-purity [MMIM][PF] synthesis. TMOF acts as both a solvent and dehydrating agent, enhancing reaction efficiency.
Synthetic Protocol
1,3-Dimethylimidazole is mixed with ammonium hexafluorophosphate (NHPF) in TMOF, heated to 110°C for 20 hours. The reaction proceeds via proton transfer from the imidazole to NH, releasing ammonia and forming [MMIM][PF]:
Advantages and Limitations
This method eliminates the need for halide precursors, reducing contamination risks. However, the requirement for high temperatures (110°C) may limit its applicability for heat-sensitive substrates. Post-reaction purification involves filtration through basic alumina to remove residual ammonia, yielding 94% pure [MMIM][PF] with a water content below 50 ppm.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison Based on Critical Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Metathesis Reaction | 85–97 | >99 | High | Moderate |
| Acid-Base Neutralization | 90–95 | 98–99 | Moderate | High |
| TMOF-Mediated Synthesis | 94 | 94 | Low | Low |
Key findings:
-
The metathesis reaction is preferred for large-scale production due to its scalability and high purity.
-
Acid-base neutralization offers superior cost efficiency but requires stringent temperature control.
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TMOF-mediated synthesis is less practical for industrial applications due to energy-intensive conditions.
Quality Control and Analytical Techniques
NMR Spectroscopy
H and C NMR are indispensable for verifying ionic liquid structure. For [MMIM][PF], diagnostic signals include:
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Reaction Conditions: These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with chloride ions would yield 1,3-dimethylimidazolium chloride .
Scientific Research Applications
Properties of 1,3-Dimethylimidazolium Hexafluorophosphate
Before delving into its applications, it is essential to understand the key properties that make [MMIM][PF6] suitable for various uses:
- High Ionic Conductivity : This property enables its application in electrochemical systems, enhancing the performance of batteries and fuel cells.
- Thermal Stability : [MMIM][PF6] remains stable at elevated temperatures, making it suitable for high-temperature reactions.
- Low Vapor Pressure : This characteristic reduces evaporation losses and enhances safety in laboratory settings.
- Non-Volatile and Non-Flammable : These features make it safer to handle compared to traditional organic solvents.
Electrochemistry
This compound is widely used in electrochemical applications due to its high ionic conductivity. It serves as an electrolyte in various systems:
- Batteries and Supercapacitors : Its ionic liquid nature allows for efficient ion transport, improving energy storage capabilities.
- Electrochemical Sensors : Used as a medium in sensors for detecting biomolecules like adenosine triphosphate (ATP) due to its ability to enhance electrochemical signals .
Catalysis
The compound acts as a solvent and catalyst in numerous chemical reactions:
- Organic Synthesis : [MMIM][PF6] facilitates various organic transformations, including metathesis reactions and polymerizations. For example, it has been employed in ring-opening metathesis polymerization (ROMP) processes .
- Green Chemistry : Its use as a green solvent minimizes environmental impact while maintaining high reaction efficiency. It has been utilized for the extraction of pollutants such as endosulfan from aqueous solutions .
Materials Science
In materials science, [MMIM][PF6] is utilized for developing advanced materials:
- Nanocomposites : It serves as a dispersing agent for nanoparticles, enhancing the properties of composite materials.
- Conductive Polymers : The ionic liquid can be integrated into polymer matrices to improve conductivity and stability under various conditions.
Biochemistry
In biological research, [MMIM][PF6] plays a crucial role:
- Enzyme Stabilization : It stabilizes enzymes during catalytic processes and enhances their activity by providing a suitable microenvironment.
- Protein Folding Studies : The ionic liquid is used to study protein folding mechanisms due to its ability to solubilize proteins without denaturing them.
Case Study 1: Electrochemical Sensors
A study demonstrated the effectiveness of carbon paste electrodes modified with [MMIM][PF6] for the sensitive electrochemical detection of ATP. The ionic liquid improved the electron transfer rate and sensitivity of the sensor, showcasing its potential in biomedical applications .
Case Study 2: Green Extraction Processes
Research highlighted the use of [MMIM][PF6] as a solvent in supported liquid membrane systems for extracting endosulfan from water. The results indicated high extraction efficiency and selectivity, marking it as a viable alternative to traditional solvents in environmental remediation efforts .
Mechanism of Action
The mechanism of action of 1,3-dimethylimidazolium hexafluorophosphate involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with charged species, facilitating various chemical transformations. In biological systems, it can stabilize proteins and enzymes by forming ionic interactions with charged amino acid residues .
Comparison with Similar Compounds
Research Findings and Challenges
- Crystallography : MMImPF6 exhibits polymorphism, with two crystal phases differing in melting points by ~50 K, impacting its phase behavior in industrial processes.
- Safety : PF₆⁻ salts require careful handling due to hydrolysis risks, releasing HF under moisture.
- Sustainability: While MMImPF6 is recyclable, its synthesis from non-renewable precursors remains an environmental concern.
Biological Activity
1,3-Dimethylimidazolium hexafluorophosphate, commonly abbreviated as [MMIM][PF6], is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties and potential biological applications. This article explores the biological activity of [MMIM][PF6], including its antimicrobial properties, interactions with biological systems, and implications for future research.
Structural Overview
This compound consists of a 1,3-dimethylimidazolium cation and a hexafluorophosphate anion. The molecular formula is . The imidazolium ring structure contributes to its ionic characteristics, which are essential for its behavior in biological systems.
| Component | Molecular Formula | Characteristics |
|---|---|---|
| Cation | Planar structure with delocalized positive charge | |
| Anion | Octahedral geometry with high electronegativity |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of [MMIM][PF6]. In vitro studies demonstrate varying degrees of cytotoxic effects on different cell lines.
- Cell Lines Tested : Commonly used cell lines include human embryonic kidney cells (HEK293) and various cancer cell lines.
- Findings : Results indicate that while some concentrations exhibit cytotoxic effects, others remain within safe limits for potential therapeutic applications.
Case Studies
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Antimicrobial Efficacy Against E. coli
- Objective : To assess the antimicrobial activity of [MMIM][PF6] against Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : Inhibition zones were observed, indicating effective antimicrobial activity at specific concentrations.
-
Cytotoxicity on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay was utilized to measure cell viability.
- Results : Concentrations above 100 µM significantly reduced cell viability, suggesting potential for further investigation in cancer therapy.
Research Findings
Recent studies highlight the versatility of [MMIM][PF6] in biochemical applications:
- Enzymatic Reactions : [MMIM][PF6] has been shown to stabilize enzymes in various reactions, enhancing their catalytic efficiency.
- Green Chemistry Applications : Its low volatility and non-flammability make it suitable for environmentally friendly chemical processes.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research and application. While preliminary studies indicate potential antimicrobial and cytotoxic properties, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Future investigations should focus on:
- Detailed mechanistic studies to understand interactions at the molecular level.
- Expanded cytotoxicity testing across a broader range of cell types.
- Exploration of synergistic effects when used in combination with other therapeutic agents.
Q & A
Q. What are the key physicochemical properties of 1,3-Dimethylimidazolium hexafluorophosphate, and how are they determined experimentally?
- Methodological Answer : The compound’s molecular formula (C₅H₉F₆N₂P) and molecular weight (242.1 g/mol) are confirmed via high-resolution mass spectrometry (HRMS) or elemental analysis . Thermal stability and phase transitions are assessed using differential scanning calorimetry (DSC) under inert atmospheres (e.g., nitrogen) with heating rates of 5–10°C/min. Melting points (~58.9°C) and decomposition temperatures are recorded, with purity verified by NMR (¹H, ¹³C, ¹⁹F) to detect impurities like residual solvents or unreacted precursors .
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 58.9°C | DSC | |
| Molecular Weight | 242.1 g/mol | HRMS | |
| CAS No. | 243664-15-5 | — |
Q. What synthetic methodologies yield high-purity this compound?
- Methodological Answer : Synthesis involves quaternization of 1-methylimidazole with methylating agents (e.g., methyl chloride) followed by anion exchange with ammonium hexafluorophosphate (NH₄PF₆) in acetonitrile. Purification includes repeated recrystallization from acetone/ethyl acetate mixtures to remove ionic byproducts. Final purity (>99%) is confirmed via conductivity measurements and ion chromatography . For reproducibility, maintain stoichiometric excess of NH₄PF₆ (1.2:1 molar ratio) and reaction times ≥24 hours under anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns cationic structure (e.g., imidazolium ring protons at δ 7.5–9.5 ppm in DMSO-d₆) and detects alkyl chain integrity .
- ¹⁹F NMR : Confirms PF₆⁻ anion presence (singlet at δ ~-70 ppm) and absence of hydrolyzed species (e.g., PO₂F₂⁻) .
- FT-IR : Identifies C–H stretching (3150–3000 cm⁻¹) and PF₆⁻ vibrations (840 cm⁻¹) .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations elucidate ionic interactions and solvation behavior?
- Methodological Answer : MD simulations using force fields (e.g., OPLS-AA) model cation-anion pair dynamics and hydrogen bonding. Trajectories analyze radial distribution functions (RDFs) for PF₆⁻···H–C interactions and diffusion coefficients. For accuracy, validate simulations against experimental density and viscosity data. Studies on analogous imidazolium ILs (e.g., [hmim][PF₆]) show PF₆⁻ anions preferentially orient near the imidazolium ring’s acidic C2–H . Use software like GROMACS with 10–20 ns production runs .
Q. What strategies resolve contradictions in reported thermophysical data (e.g., melting points)?
- Methodological Answer : Discrepancies arise from impurities, hydration, or measurement protocols. Standardize methods:
- DSC : Use hermetically sealed pans to prevent moisture absorption.
- Thermogravimetric Analysis (TGA) : Perform under N₂/Ar to track decomposition onset.
Cross-validate with Karl Fischer titration for water content (<50 ppm) . For example, melting point variations ±2°C may indicate residual solvents .
Q. How is this compound utilized in electrochemical applications?
- Methodological Answer : As a low-viscosity electrolyte additive, it enhances ionic conductivity in Li-ion batteries. Test electrochemical stability via cyclic voltammetry (CV) in dry conditions (water <10 ppm). Anodic stability up to 4.5 V vs. Li/Li⁺ is typical for PF₆⁻-based ILs. For catalytic systems (e.g., transition-metal catalysis), evaluate turnover frequency (TOF) in biphasic reactions, noting IL’s role in stabilizing charged intermediates .
Q. What computational approaches predict electrochemical stability and reactivity?
- Methodological Answer : Density functional theory (DFT) calculates highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to estimate redox stability. For PF₆⁻, LUMO levels indicate susceptibility to reduction. Compare with experimental CV data to validate models. Studies on similar ILs suggest cationic HOMO energies dominate oxidative stability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on PF₆⁻ hydrolysis in aqueous systems?
- Methodological Answer : PF₆⁻ hydrolysis to PO₃F⁻ or F⁻ is pH- and temperature-dependent. Contradictions arise from varying experimental conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
